4-(butylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a butylsulfanyl group and a chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenyl isocyanide with a suitable cyclopentadiene derivative under specific conditions . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The presence of the butylsulfanyl and chlorophenyl groups allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar compounds to 4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other cyclopenta[d]pyrimidines with different substituents. For example:
Pyrido[4,3-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position and type of substituents.
Pyrimidine-5-carbonitrile derivatives: These compounds have a nitrile group at the 5-position and exhibit different biological activities. The uniqueness of 4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19ClN2OS |
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Molecular Weight |
334.9 g/mol |
IUPAC Name |
4-butylsulfanyl-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-3-11-22-16-14-5-4-6-15(14)20(17(21)19-16)13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3 |
InChI Key |
JLWCIIDGVOKEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=O)N(C2=C1CCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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